molecular formula C28H18F2K5N3O14 B162722 Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate CAS No. 192140-58-2

Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate

Cat. No. B162722
M. Wt: 853.9 g/mol
InChI Key: LZFKAYBOWPHSOE-UHFFFAOYSA-I
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Description

Fura-FF is a difluorinated derivative of the calcium indicator fura-2. Unlike, fura-2, fura-FF has negligible magnesium sensitivity, thus reducing interference from this cation. Fura-FF also has a higher calcium dissociation constant than fura-2 (Kd(calcium) = 6 and 0.14 µM, respectively). However, the spectral properties of fura-FF and fura-2 are similar with fura-FF displaying excitation/emission spectra of 365/514 nm in the absence of calcium, with a shift to 339/507 nm in the presence of a high calcium concentration. Low affinity calcium dyes, including fura-FF, are preferred for studying compartments with high concentrations of calcium, such as mitochondria, or in cell systems that have relatively low calcium buffering capacities, such as neuronal dendrites and spines.
Fura-FF (postassium salt) is a difluorinated analog of the cell-impermeant calcium indicator fura-2. Unlike, fura-2, fura-FF has negligible magnesium sensitivity, thus reducing interference from this cation. Fura-FF has a higher calcium dissociation constant than fura-2 (Kd(calcium) = 5.5 and 0.14 µM, respectively). Low affinity calcium dyes, including fura-FF, are preferred for studying compartments with high concentrations of calcium, such as mitochondria, or in cell systems that have relatively low calcium buffering capacities, such as neuronal dendrites and spines. The spectroscopic properties of fura-FF and fura-2 are similar.

Scientific Research Applications

Application in Semiconductor Processing

  • Effect on SiGe Surface Finish during Chemical Mechanical Polishing : The compound has been studied for its role in enhancing corrosion and rate during the chemical mechanical polishing (CMP) of SiGe surfaces. It's found to assist in generating GeO2 and silicon sub-oxide on the surface, thereby influencing the removal rate and selectivity to TEOS in CMP processes (Yang et al., 2019).

Biological Activities of Derivatives

  • Anti-HIV Activities : Derivatives of benzofuran, which include structural elements of the specified compound, have been investigated for their potential anti-HIV activities. Certain derivatives displayed the ability to inhibit HIV replication in cell culture (Mubarak et al., 2007).

Synthesis and Characterization

  • Synthesis of Novel Azaheterocycles : The interaction of analogs of the specified compound with other chemicals like 5-aminotetrazole is an efficient method for synthesizing novel azaheterocycles. This approach has led to the creation of various compounds with potential applications in pharmaceuticals and chemical industries (Goryaeva et al., 2015).

Photophysical and Photochemical Properties

  • Study of Squaraines for Fluorescence Bioimaging : The electronic properties of compounds related to the specified chemical, especially squaraine derivatives, were analyzed for their application in fluorescence bioimaging. These studies include photophysical, photochemical, and nonlinear optical properties, demonstrating potential for use in biomedical imaging (Chang et al., 2019).

Anticancer Properties

  • Amino Acetate Functionalized Schiff Base Organotin(IV) Complexes : Research on organotin(IV) complexes, which include similar structural components, demonstrated significant anticancer activity against various human tumor cell lines, indicating potential therapeutic applications (Basu Baul et al., 2009).

Fluorescent Probes for Bioimaging

  • Zn(II) Coordination Abilities and Spectroscopic Properties : Studies have been conducted on the coordination abilities and spectroscopic properties of related compounds for their application as fluorescent probes in bioimaging. These compounds have been used for determining Zn(II) levels in cells and extracellular fluids (Marszalek et al., 2016).

properties

IUPAC Name

pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23F2N3O14.5K/c29-14-1-2-15(32(9-21(34)35)10-22(36)37)26(25(14)30)45-4-3-44-18-5-13-6-19(27-31-8-20(47-27)28(42)43)46-17(13)7-16(18)33(11-23(38)39)12-24(40)41;;;;;/h1-2,5-8H,3-4,9-12H2,(H,34,35)(H,36,37)(H,38,39)(H,40,41)(H,42,43);;;;;/q;5*+1/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFKAYBOWPHSOE-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])F)F.[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18F2K5N3O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

853.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Reactant of Route 2
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Reactant of Route 3
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Reactant of Route 4
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Reactant of Route 5
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Reactant of Route 6
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate

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